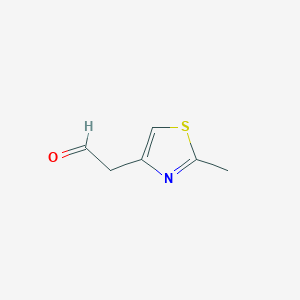
4-Thiazoleacetaldehyde, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylthiazol-4-yl)acetaldehyde is a heterocyclic organic compound with the molecular formula C6H7NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiazol-4-yl)acetaldehyde typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea. This reaction proceeds under mild conditions and yields the desired thiazole derivative efficiently . The process can be summarized as follows:
- Ethyl acetoacetate reacts with N-bromosuccinimide in dichloromethane to form ethyl 2-bromo-3-oxobutanoate.
- The intermediate is then reacted with thiourea to yield 2-(2-Methylthiazol-4-yl)acetaldehyde.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methylthiazol-4-yl)acetaldehyde may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize automated systems and optimized reaction conditions to scale up the synthesis efficiently .
化学反应分析
Types of Reactions
2-(2-Methylthiazol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution often involves reagents like halogens, while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: 2-(2-Methylthiazol-4-yl)acetic acid.
Reduction: 2-(2-Methylthiazol-4-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-(2-Methylthiazol-4-yl)acetaldehyde has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(2-Methylthiazol-4-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . In medicinal chemistry, it has been observed to inhibit specific enzymes and modulate biochemical pathways, contributing to its anticancer properties .
相似化合物的比较
Similar Compounds
2-Ethyl-4-methylthiazole: Another thiazole derivative with similar structural features.
2-Aminothiazole: Known for its applications in medicinal chemistry and drug development.
4-Methylthiazole: A simpler thiazole derivative used in various chemical syntheses.
Uniqueness
2-(2-Methylthiazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C6H7NOS |
|---|---|
分子量 |
141.19 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-5-7-6(2-3-8)4-9-5/h3-4H,2H2,1H3 |
InChI 键 |
YQWTYDVCJRICOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


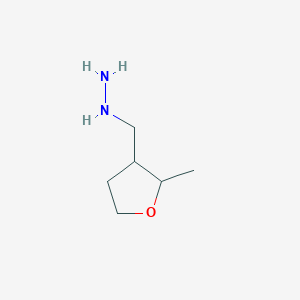
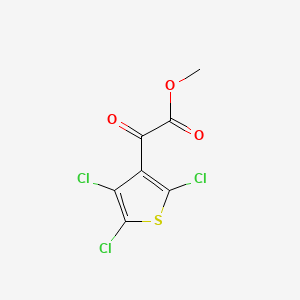
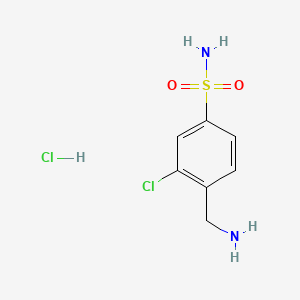
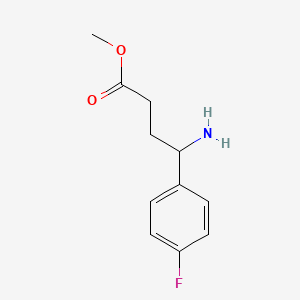

![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
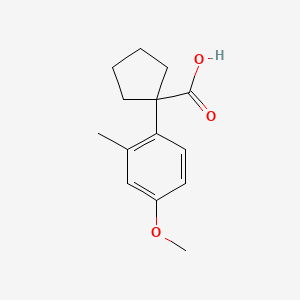
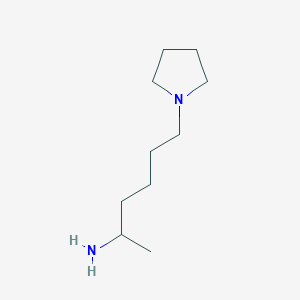
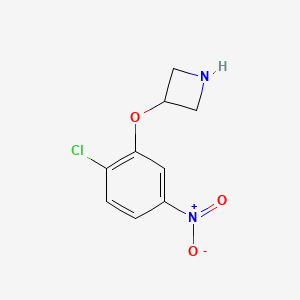
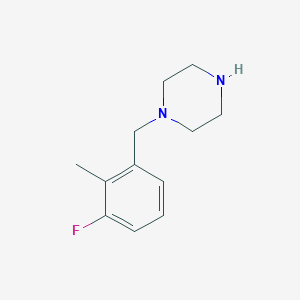
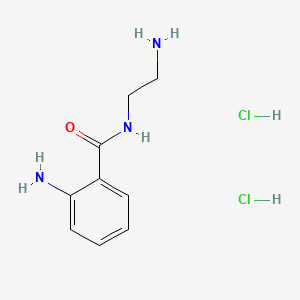
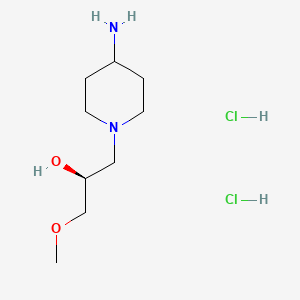

![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
